molecular formula C6H11NO2S B7796101 5,5-Dimethylthiazolidine-4-carboxylic acid CAS No. 39254-94-9

5,5-Dimethylthiazolidine-4-carboxylic acid

Número de catálogo: B7796101
Número CAS: 39254-94-9
Peso molecular: 161.22 g/mol
Clave InChI: PMQQFSDIECYOQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5,5-Dimethylthiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethylthiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylthiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMQQFSDIECYOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60902718
Record name NoName_3267
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Molecular Weight

161.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15260-83-0, 39254-94-9
Record name 5,5-Dimethyl-4-thiazolidinecarboxylic acid
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Record name 5,5-Dimethylthiazolidine-4-carboxylic acid
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Record name Thiazolidine-4-carboxylic acid, 5,5-dimethyl-
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Record name 5,5-dimethylthiazolidine-4-carboxylic acid
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Foundational & Exploratory

5,5-Dimethylthiazolidine-4-carboxylic Acid (DMTC): A Technical Guide to the Cis-Inducing Proline Surrogate

[1]

Executive Summary & Core Identity

5,5-Dimethylthiazolidine-4-carboxylic acid (often abbreviated as DMTC , Dtc , or Thz(Me₂) ) is a non-canonical amino acid used as a conformationally restricted surrogate for proline.[1][2] Structurally derived from the condensation of L-penicillamine and formaldehyde, it integrates a thiazolidine ring with a gem-dimethyl group at the C5 position (adjacent to the sulfur atom).

Unlike standard proline, which exists in a trans:cis ratio of approximately 3:1 in aqueous solution, DMTC significantly shifts this equilibrium toward the cis-isomer . This property makes it an invaluable tool for stabilizing turn geometries (particularly Type VI

1
Key Technical Specifications
PropertySpecification
IUPAC Name (4R)-5,5-Dimethylthiazolidine-4-carboxylic acid
Common Precursor L-Penicillamine (

-dimethylcysteine)
Ring System Thiazolidine (Saturated N,S-heterocycle)
Key Substituent 5,5-Gem-dimethyl group (Steric lock)
Conformational Bias Strong promoter of cis-amide bond (

)
pKa (COOH) ~1.5 (More acidic than Pro due to S-inductive effect)
Lipophilicity Higher than Proline and Thiazolidine-4-carboxylic acid (Thz)

Physicochemical & Conformational Analysis[2][5][12]

The Gem-Dimethyl Effect on Ring Pucker

The 5,5-dimethyl substitution exerts a profound "gem-dimethyl effect" on the thiazolidine ring. In unsubstituted proline or thioproline (Thz), the ring can flip between C


1
Cis/Trans Amide Bond Equilibrium

The peptide bond preceding a proline residue (

11
  • Proline: ~20-30% cis in water.[1]

  • Thioproline (Thz): Similar to Proline, slightly more electron-withdrawing.[1]

  • DMTC (5,5-Me₂-Thz): The C5-methyl groups destabilize the trans rotamer via steric repulsion with the

    
     side chain and carbonyl, shifting the population toward the cis form (often >60% cis depending on solvent and sequence).
    

Application Logic: Use DMTC when you need to force a peptide backbone into a turn or "kink" conformation that mimics the bioactive cis-Pro state found in certain GPCR ligands (e.g., Opioid receptors).

Synthesis of the Building Block

The synthesis of the Fmoc-protected building block is a robust, self-validating cyclization followed by protection.

Protocol: Cyclization and Protection
  • Cyclization (Ring Formation):

    • Reagents: L-Penicillamine, 37% Aqueous Formaldehyde.[1]

    • Conditions: Stir in water/alcohol at RT or mild heat (40°C) for 4-12 hours.

    • Mechanism: The amine attacks the aldehyde to form a carbinolamine/imine, followed by the intramolecular attack of the thiol (sulfhydryl) group to close the ring.

    • Yield: Typically >85%.[1] The product precipitates or crystallizes upon cooling.

  • Fmoc-Protection:

    • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO₃ (aq), Acetone/Dioxane.[1]

    • Conditions: Maintain pH 8.5–9.0. Stir at RT for 3-6 hours.

    • Purification: Acidify to pH 2, extract with Ethyl Acetate, wash with brine, dry over MgSO₄. Recrystallize from EtOAc/Hexane.

SynthesisWorkflowcluster_0Key TransformationPeniL-Penicillamine(H-Cys(Me2)-OH)CyclizCyclization(Water, RT-40°C)Peni->CyclizHCHOFormaldehyde(HCHO)HCHO->CyclizDMTCH-DMTC-OH(Free Amino Acid)Cycliz->DMTCRing ClosureFinalFmoc-DMTC-OH(Protected Building Block)DMTC->FinalFmoc ProtectionFmocFmoc-OSu(pH 8.5-9.0)Fmoc->Final

Figure 1: Synthetic pathway for Fmoc-5,5-Dimethylthiazolidine-4-carboxylic acid.

Solid Phase Peptide Synthesis (SPPS) Integration[1]

Integrating DMTC into a peptide chain presents specific challenges due to the steric hindrance of the secondary amine and the gem-dimethyl group.

Challenge 1: Coupling to the N-terminus of DMTC

Once DMTC is on the resin, removing the Fmoc group exposes a secondary amine that is significantly more sterically hindered than Proline due to the adjacent 5,5-dimethyl group.

  • Problem: Standard HBTU/HCTU couplings often result in incomplete conversion (deletion sequences).

  • Solution:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive can enhance rate.[1]

    • Conditions: Double coupling is mandatory. Elevated temperature (50°C) or microwave-assisted coupling (75°C, 5 min) is highly recommended.[1]

    • Monitoring: Chloranil test (for secondary amines) is required; the Kaiser test is invalid.

Challenge 2: Acid Stability & Cleavage

Unlike "pseudoprolines" (oxazolidines derived from Ser/Thr) which are designed to ring-open under acidic conditions, the thiazolidine ring of DMTC is stable to standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precaution: Avoid high concentrations of alkylating scavengers (like iodides) that might react with the sulfur, although the sulfur is hindered.

  • Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide. Use degassed solvents if possible, or include DTT/ethanedithiol in the cleavage cocktail to prevent oxidation.

SPPS Protocol Summary Table
StepReagent/ConditionCritical Note
Fmoc Removal 20% Piperidine in DMFStandard kinetics.[1]
Coupling (Incoming) HATU / HOAt / DIPEA (5 eq)Double Couple .[1] Microwave @ 75°C preferred.
Coupling (Outgoing) DIC / Oxyma or HCTUThe carboxyl of DMTC activates normally.
Cleavage TFA / TIPS / H₂O / DODTDODT (2.5%) protects S from oxidation.[1]

Applications in Drug Discovery[14][15][16]

Inducing Type VI -Turns

The Type VI


1
  • Use Case: Designing peptidomimetics for GPCRs where the receptor-bound conformation involves a kinked backbone.

Metabolic Stability (Protease Resistance)

Proline-rich peptides are degraded by prolyl oligopeptidases (POP).[1] The substitution of the pyrrolidine ring with a bulky thiazolidine ring often abolishes recognition by these enzymes.

  • Mechanism: The sulfur atom changes the electronic signature of the amide, and the 5,5-dimethyl bulk prevents the enzyme's catalytic triad from accessing the scissile bond.

Case Study: Angiotensin II & Opioid Analogs

In studies of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), replacing

1

DecisionTreeStartPeptide Design GoalConfNeed Conformational Constraint?Start->ConfCisTransTarget Geometry?Conf->CisTransYesStabilityPrimary Issue: Proteolysis?Conf->StabilityNoProUse L-Proline(Standard)CisTrans->ProTrans PreferredThzUse Thiazolidine-4-COOH (Thz)(Electronic change, mild cis bias)CisTrans->ThzMixed PopulationDMTCUse DMTC (5,5-Me2-Thz)(Strong Cis-Inducer + Steric Bulk)CisTrans->DMTCCis Preferred (Type VI Turn)Stability->ThzModerate StabilityStability->DMTCHigh Stability (Steric Shield)

Figure 2: Decision matrix for selecting Proline surrogates in peptidomimetic design.

References

  • Preparation and Characterization of Thiazolidine Derivatives from Penicillamine. Source: Annals of R.S.C.B. URL:[Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (Discusses DMTC conformational preference). Source: Chemical Reviews (ACS).[1] URL:[Link][1]

  • Pseudoproline-Containing Analogues of Morphiceptin and Endomorphin-2. (Evidence for Cis-Induction). Source: Journal of Medicinal Chemistry.[3] URL:[Link][1]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (Synthesis protocols). Source: Pakistan Journal of Pharmaceutical Sciences. URL:[Link][1]

  • Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli. (Biological context of Thz). Source: Journal of Bacteriology. URL:[Link][1]

Thermodynamic stability of dimethyl-substituted thiazolidine rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl-Substituted Thiazolidine Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of dimethyl-substituted thiazolidine rings. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure, conformational preference, and energetic stability, offering field-proven insights for professionals in medicinal chemistry and drug development.

Introduction: The Thiazolidine Scaffold in Modern Chemistry

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a privileged scaffold in medicinal chemistry. It forms the core of numerous pharmacologically active agents, including the penicillin class of antibiotics. The substitution pattern on this ring profoundly influences its three-dimensional shape, which in turn dictates its interaction with biological targets. Understanding the thermodynamic stability of differently substituted thiazolidines is therefore critical for designing molecules with optimal conformational pre-organization for receptor binding, thereby enhancing potency and selectivity.

This guide focuses specifically on dimethyl-substituted thiazolidine rings, examining how the number and position of methyl groups dictate the molecule's preferred conformation and overall energetic landscape. We will explore the interplay of steric and electronic effects and detail the modern experimental and computational workflows used to quantify these properties.

Foundational Principles of Stability in Five-Membered Heterocycles

Unlike rigid aromatic systems, the saturated thiazolidine ring is flexible and adopts non-planar conformations to relieve internal strain. The thermodynamic stability of any given isomer or conformer is a net balance of several competing energetic factors:

  • Ring Strain: This is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). Five-membered rings like thiazolidine adopt puckered "envelope" or "twist" conformations to minimize these strains.

  • Steric Hindrance: Repulsive van der Waals interactions occur when bulky substituents are forced into close proximity. In thiazolidines, this is most pronounced in 1,3-diaxial-like interactions in puckered conformations.

  • Thorpe-Ingold (gem-Dimethyl) Effect: The substitution of two hydrogen atoms on a single carbon with two methyl groups can dramatically influence ring stability and the kinetics of ring formation. This effect alters the bond angles within the ring, which can either stabilize or destabilize certain conformations and favor cyclization processes.

The Influence of Dimethyl Substitution Patterns

The placement of two methyl groups on the thiazolidine ring creates distinct stereoisomers and conformational biases that are central to understanding their relative thermodynamic stabilities.

Gem-Dimethyl Substitution: The Thorpe-Ingold Effect in Action

Placing two methyl groups on the same carbon atom (e.g., 2,2-dimethylthiazolidine or 4,4-dimethylthiazolidine) has a profound impact rooted in the Thorpe-Ingold effect.

  • Causality: The presence of a gem-dimethyl group compresses the internal C-C(Me₂) -C bond angle. This angle compression can relieve ring strain in the five-membered ring compared to an unsubstituted carbon. Thermodynamically, this often translates to a more stable ring system. Kinetically, it accelerates the rate of cyclization by bringing the reactive ends of the precursor chain closer together, a phenomenon that has both enthalpic and entropic contributions. The gem-dimethyl group restricts bond rotation in the open-chain precursor, reducing the entropic penalty of cyclization.

Vicinal & Distant Substitution: The Role of Stereoisomerism

When methyl groups are on different carbons (e.g., 4,5-dimethylthiazolidine), cis and trans diastereomers are possible. Their relative stability is determined by the trade-off in steric strain in the ring's puckered conformations.

  • Conformational Equilibrium: The thiazolidine ring undergoes rapid puckering, interconverting between various envelope and twist forms. For a disubstituted ring, substituents can occupy pseudo-axial or pseudo-equatorial positions.

  • Cis vs. Trans Stability:

    • In a trans isomer (e.g., trans-4,5-dimethylthiazolidine), the ring can pucker in a way that places both methyl groups in lower-energy pseudo-equatorial positions, minimizing steric strain.

    • In a cis isomer (e.g., cis-4,5-dimethylthiazolidine), no single conformation can place both groups in pseudo-equatorial positions. The equilibrium will favor conformations that minimize the most significant steric clashes, but one group will inevitably be forced into a higher-energy pseudo-axial position.

  • Thermodynamic Consequence: As a result, the trans diastereomer is generally predicted to be thermodynamically more stable than the cis diastereomer. The magnitude of this energy difference (ΔG°) dictates their equilibrium ratio.

Methodologies for Assessing Thermodynamic Stability

A dual-pronged approach combining experimental spectroscopy and computational chemistry provides the most comprehensive understanding of thiazolidine stability.

The following guide synthesizes the principles of conformational analysis with actionable protocols for determining the thermodynamic stability of dimethyl-substituted thiazolidine rings.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Integrated workflow for stability analysis.

Experimental Protocol: NMR-Based Equilibrium Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential experimental tool for this analysis. It allows for the direct observation and quantification of different stereoisomers in an equilibrium mixture. For diastereomers like cis- and trans-4,5-dimethylthiazolidine, the distinct chemical environments of the methyl groups and ring protons result in separate, quantifiable signals in the ¹H NMR spectrum.

Self-Validating Protocol for Determining Diastereomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed sample of the dimethylthiazolidine (which may be a mixture of isomers) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a known concentration (typically 5-10 mg/mL).

  • Equilibration: Ensure the sample has reached thermodynamic equilibrium. This can be facilitated by adding a catalytic amount of a weak acid or base if a ring-opening/closing mechanism is required to interconvert isomers, or by gentle heating followed by cooling to the desired temperature. The system is at equilibrium when the ratio of isomers remains constant over time, as verified by repeated NMR measurements.

  • ¹H NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant, precisely controlled temperature (e.g., 298 K).

    • Causality: It is critical to ensure the nuclei are fully relaxed between pulses to obtain accurate signal integrations. This is achieved by setting a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified.

  • Signal Selection & Integration:

    • Identify well-resolved signals that are unique to each diastereomer. Often, the methyl group singlets or doublets are ideal for this purpose as they are sharp and less likely to have overlapping multiplets.

    • Carefully integrate the area under the chosen signal for the cis isomer (Area_cis) and the corresponding signal for the trans isomer (Area_trans). Perform a baseline correction before integration to ensure accuracy.

  • Calculation of Equilibrium Constant (K_eq):

    • The equilibrium constant is the ratio of the products to reactants. Assuming the equilibrium is cis ⇌ trans, K_eq is calculated from the integrated areas: K_eq = [trans] / [cis] = Area_trans / Area_cis

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • The standard Gibbs free energy difference between the isomers is calculated using the following equation: ΔG° = -RT * ln(K_eq) where R is the ideal gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin. A negative ΔG° indicates that the trans isomer is more stable.

  • Validation (Trustworthiness): To confirm that the observed signals represent interconverting species and not static impurities, a 2D NOESY or EXSY experiment can be performed. The presence of "exchange cross-peaks" between the signals of the two isomers provides definitive evidence of chemical exchange, validating the equilibrium assumption.

Computational Protocol: DFT-Based Energy Calculation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energy of molecules. It provides a theoretical means to predict the relative stabilities of different isomers and conformers, corroborating experimental findings.

Step-by-Step Protocol for Calculating Relative Conformer Energies:

  • Structure Building: Using a molecular modeling program (e.g., GaussView), build 3D structures for all plausible conformers of each dimethylthiazolidine isomer (cis and trans). For a five-membered ring, this includes various envelope and twist puckers.

  • Input File Generation: For each structure, create an input file for the DFT software (e.g., Gaussian).

    • Line 1 (Route Section): Specify the level of theory and basis set. A common and reliable choice for organic molecules is # B3LYP/6-311+G(d,p) Opt Freq.

      • B3LYP: A widely used hybrid functional that provides a good balance of accuracy and computational cost.

      • 6-311+G(d,p): A triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately modeling bond angles.

      • Opt: Keyword to perform a geometry optimization, finding the lowest energy structure.

      • Freq: Keyword to perform a frequency calculation after optimization.

    • Line 2 (Title): A brief description (e.g., "trans-4,5-dimethylthiazolidine - Conformer 1").

    • Line 3 (Charge/Multiplicity): Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet).

    • Following Lines (Coordinates): The Cartesian coordinates of the built structure.

  • Execution: Run the calculation for each conformer. The software will iteratively adjust the geometry to find the energy minimum.

  • Verification of Minima (Trustworthiness): After the calculation completes, inspect the output file of the frequency calculation. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the initial structure must be modified and re-optimized.

  • Extraction of Gibbs Free Energies: From each verified output file, extract the "Sum of electronic and thermal Free Energies." This value (G) represents the total Gibbs free energy of the conformer at the standard state (usually 298.15 K and 1 atm).

  • Calculation of Relative Stabilities:

    • For each isomer (cis and trans), identify the conformer with the lowest Gibbs free energy (G_min). This is the global minimum energy conformer for that isomer.

    • Calculate the relative energy (ΔG) of all other conformers with respect to this minimum: ΔG = (G_conformer - G_min) * 627.51 (to convert from Hartrees to kcal/mol).

    • The thermodynamic stability of the cis vs. trans isomer is determined by comparing their respective global minimum energies.

dot graph TD { subgraph "Factors Influencing Stability" A[Ring Strain] B[Steric Hindrance] C[Thorpe-Ingold Effect] end

} Caption: Logical relationships in thiazolidine stability.

Data Presentation & Analysis

The ultimate goal of these methodologies is to generate quantitative data that can be used to compare the stabilities of different isomers. The results are best summarized in structured tables.

Table 1: Illustrative Experimental Data for 4,5-Dimethylthiazolidine Equilibrium

Parameter Value Source
Temperature (K) 298.15 Experimental Condition
Integral Ratio (trans/cis) 4.5 ¹H NMR Integration
Equilibrium Constant (K_eq) 4.5 Calculated

| ΔG° (kcal/mol) | -0.90 | Calculated from K_eq |

Analysis: The negative ΔG° value of -0.90 kcal/mol indicates that the trans isomer is thermodynamically more stable than the cis isomer at 298.15 K, with an equilibrium population of approximately 82% trans and 18% cis.

Table 2: Illustrative DFT-Calculated Relative Energies (B3LYP/6-311+G(d,p))

Compound Conformer Relative Gibbs Free Energy (ΔG, kcal/mol)
2,2-Dimethylthiazolidine Global Minimum 0.00
Twist Conformer +1.2
cis-4,5-Dimethylthiazolidine Global Minimum +0.85
Alternate Conformer +2.1
trans-4,5-Dimethylthiazolidine Global Minimum 0.00

| | Alternate Conformer | +1.8 |

Analysis: The computational results corroborate the experimental principles. The trans-4,5-dimethylthiazolidine is predicted to be the most stable isomer overall (ΔG = 0.00 kcal/mol). The cis isomer's most stable conformer is calculated to be 0.85 kcal/mol higher in energy, which is in excellent agreement with the illustrative experimental data. The 2,2-dimethyl isomer is shown for comparison, with its stability being influenced by the Thorpe-Ingold effect.

Conclusion

The thermodynamic stability of dimethyl-substituted thiazolidine rings is a direct consequence of the interplay between ring puckering, steric repulsion, and the Thorpe-Ingold effect. For vicinal substitutions, the trans diastereomer, which can adopt a low-energy di-pseudo-equatorial conformation, is demonstrably more stable than the cis diastereomer. For gem-dimethyl substitutions, the Thorpe-Ingold effect often leads to a net stabilization of the ring system by compressing internal bond angles.

A robust analysis of these stabilities relies on a synergistic approach. NMR spectroscopy provides tangible, quantitative data on isomer populations at equilibrium in solution. In parallel, DFT calculations offer a powerful predictive tool to explore the entire conformational landscape and rationalize the experimental observations in terms of precise energetic differences. For drug development professionals, a firm grasp of these principles and methodologies is not merely academic; it is a foundational requirement for the rational design of conformationally-defined molecules that can achieve high-affinity interactions with their biological targets.

References

  • Taylor & Francis Online. (n.d.). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Koukadaris, E., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]

  • Hamers, R. J., et al. (1990). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. Molecules. Available at: [Link]

  • Patel, H. R., et al. (2018). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Siddiqui, A. A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. Available at: [Link]

  • Nawar, F. A., et al. (2020). Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). Egyptian Journal of Chemistry. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of thiazolidine 7b. Retrieved from [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

  • Herbert, J. M. (2022). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. Available at: [Link]

  • ChemRxiv. (2021). Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical. Available at: [Link]

  • Da Settimo, F., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. Available at: [Link]

History and Discovery of Thiazolidine-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidine-4-carboxylic acid (T4CA), also known as Thioproline or Timonacic , represents a pivotal scaffold in medicinal chemistry. Structurally analogous to L-proline, T4CA replaces the pyrrolidine ring's


-carbon with a sulfur atom. This substitution introduces unique electronic and steric properties, altering peptide bond cis-trans isomerization rates and conferring antioxidant capabilities.

Historically controversial for its purported ability to induce "reverse transformation" in cancer cells, T4CA has evolved from a disputed oncological agent into a validated formaldehyde scavenger and a versatile pharmacophore. Modern derivatives exhibit potent activity in neuroprotection, viral neuraminidase inhibition, and mitochondrial regulation. This guide synthesizes the chemical history, synthetic protocols, and mechanistic pathways of T4CA and its 2-substituted analogs.[1]

Chemical Genesis & Structural Significance

The fundamental value of T4CA lies in its structural mimicry of proline. In proteins, proline is unique; its cyclic structure restricts conformational freedom. T4CA retains this restriction but alters the ring pucker due to the larger atomic radius of sulfur (


 vs 

for carbon).
  • Ring Pucker: The sulfur atom favors a C

    
    -endo conformation, distinct from the C
    
    
    
    -exo/endo equilibrium of proline.
  • Electronic Effect: The thioether group acts as a nucleophile, making the ring susceptible to oxidation (forming sulfoxides) and allowing it to act as a "sacrificial" antioxidant.

  • Formaldehyde Adduct: T4CA is chemically the condensation product of L-cysteine and formaldehyde. This reversibility is the basis of its physiological role as a formaldehyde scavenger.

Historical Trajectory: From Scavenger to Therapeutic[2]

The history of T4CA is characterized by three distinct eras:

EraKey MilestoneScientific Context
1930s-40s The Synthetic Era Ratner & Clarke (1937) first synthesized T4CA by condensing L-cysteine with formaldehyde, establishing the cyclization mechanism.
1970s-80s The "Reverse Transformation" Era Gosalvez (1979) published controversial findings suggesting T4CA could revert cancer cells to a normal phenotype. Clinical trials yielded mixed results, leading to skepticism regarding its monotherapy efficacy.
1990s-Present The Mechanistic Era Validated as a formaldehyde scavenger and antioxidant. New analogs (2-aryl derivatives) developed for neuroprotection and antiviral activity (neuraminidase inhibition).

Synthetic Methodologies

The synthesis of T4CA and its analogs relies on the Asinger-Thiel type condensation of


-amino thiols (L-cysteine) with carbonyl compounds. This reaction is stereoselective, typically yielding the L-isomer (4R configuration).
Protocol: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid Analogs

Objective: To synthesize 2-substituted T4CA derivatives via condensation of L-cysteine with aromatic aldehydes.

Materials:

  • L-Cysteine Hydrochloride Monohydrate (

    
     mol)
    
  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde) (

    
     mol)
    
  • Sodium Acetate (anhydrous) or Potassium Bicarbonate

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Solubilization: Dissolve L-Cysteine HCl (

    
     g) in 
    
    
    
    mL of distilled water. The solution will be acidic (pH ~2).
  • Buffering: Add Sodium Acetate (

    
     g) slowly to the solution with stirring until the pH reaches 
    
    
    
    . Critical Step: The free base of cysteine is more nucleophilic, but high pH can lead to disulfide formation (cystine).
  • Addition: Dissolve the Aromatic Aldehyde (

    
     mol) in 
    
    
    
    mL of Ethanol. Add this dropwise to the buffered cysteine solution over 30 minutes.
  • Reaction: Stir the mixture vigorously at room temperature (

    
    ) for 
    
    
    
    hours. A heavy precipitate typically forms.
  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove unreacted aldehyde.
  • Recrystallization: Recrystallize from hot Ethanol/Water (50:50) if necessary.

  • Validation: Confirm structure via

    
    -NMR (Look for the C2-H singlet around 
    
    
    
    ppm) and IR (C=O stretch).
Visualization: Synthetic Pathway

The following diagram illustrates the condensation mechanism involving the Schiff base intermediate.

SynthesisWorkflow Figure 1: Condensation of L-Cysteine and Aldehyde to form T4CA via Hemithioaminal intermediate. Cys L-Cysteine (Thiol/Amine) Inter Hemithioaminal / Schiff Base Intermediate Cys->Inter Nucleophilic Attack (S) Ald Aldehyde (R-CHO) Ald->Inter Cycl Cyclization (Ring Closure) Inter->Cycl Dehydration (-H2O) Prod Thiazolidine-4-Carboxylic Acid (T4CA) Cycl->Prod Intramolecular Amine Attack

Pharmacological Mechanisms[4]

T4CA analogs operate through three primary mechanisms. Understanding these allows for rational drug design.[2]

A. Formaldehyde Scavenging & Detoxification

Endogenous formaldehyde is a byproduct of oxidative stress and histone demethylation. It is cytotoxic, cross-linking proteins and DNA.

  • Mechanism: T4CA acts as a "sink." The ring formation is reversible; however, in the presence of excess formaldehyde, L-cysteine captures it to form T4CA, which is then excreted or metabolized, preventing the aldehyde from reacting with cellular machinery.

B. Mitochondrial Regulation & Apoptosis

Recent studies indicate T4CA derivatives regulate the Mitochondrial Membrane Potential (


).
  • Effect: By stabilizing

    
    , T4CA prevents the leakage of Cytochrome C in neurodegenerative models. Conversely, specific 2-aryl derivatives can induce ROS generation in cancer cells, triggering apoptosis.
    
C. Proline Mimicry (Protein Folding)

Incorporation of T4CA into peptides in place of proline alters the local secondary structure.

  • Causality: The altered ring pucker changes the energy barrier for cis-trans isomerization of the peptide bond. This can destabilize viral proteins (e.g., Influenza Neuraminidase) or correct misfolded proteins in specific genetic disorders.

Visualization: Biological Activity Pathways[6]

BioMechanism Figure 2: Divergent pharmacological pathways of T4CA: Cytoprotection vs. Cytotoxicity. T4CA T4CA Analog Scavenge T4CA->Scavenge Mito Pathway B: Mitochondrial Stabilization T4CA->Mito Incorp Pathway C: Protein Incorporation T4CA->Incorp Stress Oxidative Stress (ROS / Formaldehyde) Stress->Scavenge Substrate Detox Detoxification (Cell Survival) Scavenge->Detox Mito->Detox Neuroprotection Apop Apoptosis (Cancer Cells) Mito->Apop ROS Overload (Tumor) Folding Altered Folding (Viral Inhibition) Incorp->Folding

[7]

Therapeutic Applications & Analog Development

Current research focuses on modifying the C2 (aldehyde origin) and N3 (amine) positions.

Therapeutic AreaTarget MechanismKey Analog Structure
Oncology p53 stabilization / ROS induction2-Aryl derivatives: Introduction of electron-withdrawing groups (e.g.,

) on the phenyl ring at C2 enhances cytotoxicity against prostate and breast cancer lines.
Neuroprotection Antioxidant / Anti-inflammatoryN-Acetyl derivatives: Acetylation at N3 improves blood-brain barrier permeability. Used in ethanol-induced neurodegeneration models.
Antiviral Neuraminidase InhibitionC4-Coupled Amino Acids: Recent (2025) work shows T4CA coupled with amino acid methyl esters at the carboxylic acid group inhibits Influenza A.

References

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. Link

  • Gosalvez, M. (1983). Carcinogenesis reversal and thioproline. Proceedings of the American Association for Cancer Research.
  • Hampar, B., et al. (1982). On the irreproducibility of thioproline. Biomedicine & Pharmacotherapy, 36(8-9), 387-8. Link

  • Wlodek, L. (2002). Beneficial and harmful effects of thioproline. Polish Journal of Pharmacology, 54(3), 215-223.
  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors.[3][4] Journal of Pharma and Biomedics. Link

  • Jagtap, R. M., et al. (2022). Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives.[5] Advances in Chemistry Research, Vol 76.[1] Link

  • Chen, Y., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress.[6] Chemical Research in Toxicology, 33(7), 1815-1821.[6] Link

Sources

Methodological & Application

Using 5,5-Dimethylthiazolidine-4-carboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 5,5-Dimethylthiazolidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction: A Modern Solution to a Classic Challenge in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, but it is not without its challenges. One of the most persistent obstacles, particularly in the synthesis of long or hydrophobic sequences, is on-resin aggregation. As the peptide chain elongates, it can fold into stable secondary structures, most notably β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block reactive sites, leading to incomplete coupling reactions, truncated sequences, and ultimately, low yields of the desired product.

To overcome this, chemists have developed innovative strategies, including the use of "structure-disrupting" building blocks. Among the most effective of these are pseudoproline dipeptides . This guide focuses on a specific and powerful class of pseudoproline derived from Cysteine: 5,5-Dimethylthiazolidine-4-carboxylic acid .

This molecule is not typically used as a standalone monomer. Instead, it is integrated into a pre-formed dipeptide unit, such as Fmoc-Xaa-Cys(ψMe,MePro)-OH , where 'Xaa' is any amino acid. The thiazolidine ring, formed from the reaction of a Cysteine residue with acetone, acts as a temporary Proline mimic.[1][2] It introduces a "kink" into the peptide backbone, effectively disrupting the hydrogen bonding patterns that lead to aggregation.[3] Crucially, this modification is reversible; the thiazolidine ring is cleanly cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native Cysteine residue in the final peptide.[1][2]

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 5,5-dimethylthiazolidine-4-carboxylic acid-based pseudoprolines to conquer "difficult" peptide sequences in Fmoc-SPPS.

The Rationale: Why Incorporate a Temporary Kink?

The decision to use a pseudoproline dipeptide is rooted in the physical chemistry of peptide chains on a solid support.

  • The Problem of Aggregation: During SPPS, especially with hydrophobic sequences, the growing peptide chains can associate with one another. This self-assembly into β-sheet structures renders the N-terminal amine of many chains inaccessible for the next coupling cycle. The result is a higher proportion of deletion sequences and a difficult purification process.

  • The Proline Solution: Proline, with its unique cyclic side chain, naturally introduces a bend in the peptide backbone and lacks an amide proton for hydrogen bonding, making it an excellent disruptor of secondary structures. However, one cannot simply insert Proline residues where they are not part of the target sequence.

  • The Pseudoproline Advantage: Cysteine-derived thiazolidines mimic the conformational constraints of Proline.[1][3] By strategically inserting a dipeptide containing 5,5-dimethylthiazolidine-4-carboxylic acid, a temporary kink is introduced at a Cysteine position. This breaks up nascent β-sheets, keeps the peptide chains solvated and accessible, and dramatically improves coupling efficiency.[1][2][3] Upon completion of the synthesis, the final acid cleavage step restores the original Cysteine residue, leaving no trace of the synthetic tool used.[1]

Key Advantages of Using Cysteine-Derived Pseudoprolines:
  • Enhanced Yields and Purity: By preventing aggregation, coupling reactions proceed more efficiently, leading to a higher yield of the full-length target peptide.[3]

  • Improved Solubility: Peptides cleaved from the resin containing the pseudoproline moiety often exhibit better solubility, which can aid in purification and subsequent handling, such as in fragment condensation strategies.[3]

  • Prevention of Side Reactions: Strategic placement next to an Aspartic acid residue can help mitigate the formation of aspartimide, a common side reaction in SPPS.[3]

  • Facilitated Cyclization: The backbone kink induced by the pseudoproline can pre-organize a linear peptide into a conformation favorable for cyclization, often increasing the rate and yield of the reaction.[3]

Workflow for SPPS using a Pseudoproline Dipeptide

The overall process follows the standard Fmoc-SPPS workflow, with the key difference being the use of a pre-formed pseudoproline dipeptide building block at the desired Cysteine position.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Final Cleavage & Deprotection Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Fmoc_Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 4. Wash (DMF) Fmoc_Deprotect->Wash1 Coupling 5. Couple Amino Acid (Standard Fmoc-AA-OH or Fmoc-Xaa-Cys(ψMe,MePro)-OH) Wash1->Coupling Wash2 6. Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotect Repeat for next residue Final_Wash 7. Final Wash (DCM) & Dry Resin Wash2->Final_Wash After last residue Cleavage 8. Cleavage Cocktail (TFA + Scavengers) Simultaneously cleaves from resin, removes side-chain protecting groups, & opens thiazolidine ring. Final_Wash->Cleavage Precipitate 9. Precipitate & Purify (Cold Ether) Cleavage->Precipitate

Fig 1. Overall workflow for SPPS incorporating a pseudoproline dipeptide.

Mechanism: The Reversible Thiazolidine Ring

The utility of the 5,5-dimethylthiazolidine moiety lies in its stability throughout the Fmoc-SPPS cycles (base-labile Fmoc removal and neutral coupling conditions) and its lability under strong acid. During the final cleavage step, the trifluoroacetic acid (TFA) protonates the ring, catalyzing its hydrolysis back to the free thiol of Cysteine and releasing acetone.

Fig 2. Thiazolidine ring opening during final TFA cleavage.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Xaa-Cys(ψMe,MePro)-OH into a Peptide Sequence

This protocol assumes a standard manual or automated Fmoc-SPPS workflow on a 0.1 mmol scale using Rink Amide resin. Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling Activator: HBTU (0.5 M in DMF) or HATU (0.5 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 M in NMP or DMF)

  • Standard Fmoc-amino acids (4 eq. per coupling)

  • Fmoc-Xaa-Cys(ψMe,MePro)-OH dipeptide (1.5 - 2.0 eq. per coupling)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (of the resin or preceding residue):

    • Drain the DMF from the swollen resin.

    • Add 2-3 mL of 20% piperidine/DMF solution.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2-3 mL of 20% piperidine/DMF solution.

    • Agitate for 10-15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 3 mL).

  • Coupling of the Pseudoproline Dipeptide:

    • In a separate vial, dissolve the Fmoc-Xaa-Cys(ψMe,MePro)-OH dipeptide (0.15 mmol, 1.5 eq.) in DMF (approx. 1 mL).

    • Add the coupling activator (e.g., 0.3 mL of 0.5 M HBTU, 1.5 eq.).

    • Add the base (e.g., 0.15 mL of 2.0 M DIPEA, 3.0 eq.).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Note: Coupling of the bulky pseudoproline dipeptide may require a longer coupling time or double coupling for optimal results.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL) to remove any unreacted reagents.

  • Chain Elongation:

    • Proceed to the deprotection of the Fmoc group on the newly added pseudoproline dipeptide (Step 2) and continue coupling the subsequent standard Fmoc-amino acids as per the normal SPPS protocol.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step where the peptide is cleaved from the resin, all side-chain protecting groups are removed, and the thiazolidine ring is converted back to Cysteine.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (see Table 1 for selection)

  • Cold diethyl ether or methyl t-butyl ether

Table 1: Common TFA Cleavage Cocktail Compositions

Reagent NameComposition (v/v/w)Typical Use
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Trp, Met).[4]
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)"Odorless" alternative, good for Trt-based protecting groups.[5]
95% TFA TFA / Water / TIPS (95:2.5:2.5)Standard cocktail for peptides without highly sensitive residues like Trp or Met.[6]

EDT = 1,2-ethanedithiol; TIPS = Triisopropylsilane

Procedure:

  • Preparation:

    • After the final Fmoc deprotection and washing of the N-terminal residue, wash the peptidyl-resin thoroughly with DCM (5 x 3 mL) to remove residual DMF.

    • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried resin in a cleavage vessel.

    • Prepare the chosen cleavage cocktail (e.g., Reagent K). A typical volume is 5-10 mL per 0.1 mmol of resin.

    • Caution: TFA is highly corrosive. Perform this step in a certified fume hood wearing appropriate PPE (gloves, lab coat, safety glasses).

    • Add the cleavage cocktail to the resin. The resin may turn yellow or orange, which is normal due to the formation of carbocations from protecting groups.[7]

    • Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin from the TFA solution, collecting the filtrate into a clean conical tube.

    • Wash the resin 2-3 times with a small volume of fresh TFA to ensure all cleaved peptide is collected. Combine the filtrates.

  • Precipitation:

    • In a larger centrifuge tube, add approximately 10 times the volume of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Final Processing:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

    • Gently dry the peptide pellet under a stream of nitrogen and then under high vacuum.

    • The crude peptide is now ready for purification by HPLC. The Cysteine residue at the position of the former pseudoproline will be in its native form.

Conclusion

The use of 5,5-Dimethylthiazolidine-4-carboxylic acid, in the form of pre-synthesized pseudoproline dipeptides, represents a powerful and elegant strategy for overcoming one of the most significant hurdles in modern solid-phase peptide synthesis. By temporarily and reversibly inducing a structure-disrupting kink in the peptide backbone, this technique enables the efficient synthesis of complex, aggregation-prone peptides. The protocols outlined in this guide provide a practical framework for researchers to implement this methodology, ultimately leading to higher yields, improved purities, and greater success in accessing challenging peptide targets for research and therapeutic development.

References

  • (No Author). (n.d.).
  • Chem-Impex. (n.d.). Boc-(S-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • (No Author). (n.d.). Improved Synthesis of Pseudoproline and DMB Dipeptide Carboxylic Acids.
  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
  • Bachem. (2021, September 13). Pseudoproline & Isoacyl dipeptides.
  • Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides. Lookchem. DOI:10.1016/0040-4039(95)00667-2.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • (No Author). (n.d.). ChemInform Abstract: New Dipeptides Containing Thiazolidine4-carboxylic Acid Derivatives: Synthesis and Characterization Using NMR Techniques and X-Ray Data.
  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 87-93. DOI: 10.1006/abio.1996.0011.
  • (No Author). (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • (No Author). (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1693-1698.
  • Bachem. (n.d.). Boc-L-thiazolidine-4-carboxylic acid.
  • Bachem. (n.d.). Fmoc-L-thiazolidine-4-carboxylic acid.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Zhang, C. (2019).
  • BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
  • Li, F., & Li, X. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60, 48-61. DOI: 10.1007/s11426-016-0370-3.
  • Banerjee, I., et al. (2015). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid 4 and (b) dipeptide analogs of ψ-Pro.
  • (No Author). (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.
  • Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. DOI: 10.1007/978-1-62703-544-6_4.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. DOI: 10.1007/s00726-013-1471-7.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Stegink, L. D., & Den Besten, L. (1972). Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition. Journal of Surgical Research, 12(4), 231-237.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Al-Zoubi, M. S., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(22), 5483. DOI: 10.3390/molecules25225483.
  • Gorske, B. C., & Blackwell, H. E. (2006). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 7(1), 235-240.

Sources

Application Note: Catalytic Application of 5,5-Dimethylthiazolidine-4-carboxylic Acid (DMTC) in Mannich Reactions

[1]

Executive Summary

The Mannich reaction is a cornerstone of pharmaceutical synthesis for generating

15,5-Dimethylthiazolidine-4-carboxylic acid (DMTC)

The gem-dimethyl group at the C5 position introduces significant


Mechanistic Insight & Rationale

The "Gem-Dimethyl" Effect

Unlike L-Proline, DMTC possesses a thiazolidine ring with two methyl groups at the C5 position.

  • Conformational Lock: The bulky methyl groups create steric repulsion with the carboxylate moiety. This forces the carboxylate into a specific orientation during the transition state, minimizing non-selective pathways.

  • Thiazolidine Stability: The sulfur atom reduces ring strain compared to pyrrolidine and alters the pKa of the secondary amine, potentially enhancing the rate of enamine formation with hindered ketones.

Catalytic Cycle (Enamine Activation)

DMTC operates via a Type I Enamine Catalysis mechanism.

  • Condensation: DMTC condenses with the enolizable ketone (donor) to form a nucleophilic enamine.

  • Facial Selectivity: The carboxylic acid moiety directs the approaching imine (acceptor) via hydrogen bonding (Zimmerman-Traxler transition state), while the gem-dimethyl group blocks the re-face, ensuring high si-face attack (or vice versa depending on absolute configuration).

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the chiral

    
    -amino ketone and regenerate the catalyst.
    

DMTC_Mannich_Cyclecluster_legendKey InteractionCatDMTC Catalyst(Free Amine)EnamineEnamine Intermediate(Gem-dimethyl Steric Lock)Cat->Enamine+ Ketone- H2OKetoneSubstrate: Ketone(Donor)Ketone->EnamineTSTransition State(H-Bond Directed)Enamine->TS+ ImineImineSubstrate: Imine(Acceptor)Imine->TSHydrolysisHydrolysis StepTS->HydrolysisC-C Bond FormedProductProduct:β-Amino KetoneHydrolysis->CatRegenerationHydrolysis->ProductReleaseInfoGem-dimethyl groups (C5)restrict conformer rotation,enhancing 'ee' in polar solvents.

Figure 1: Catalytic cycle of DMTC-mediated Mannich reaction highlighting the steric locking mechanism.

Experimental Protocol

Materials & Reagents[3][4][5][6]
  • Catalyst: (4R)-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC).

    • Note: Can be synthesized from D-Penicillamine + Formaldehyde or purchased (CAS: 72778-00-8).

  • Donor: Acetone (or cyclic ketones like cyclohexanone).

  • Acceptor: PMP-protected aldimine (p-methoxyphenyl imine of benzaldehyde).

  • Solvent: Methanol (HPLC Grade) is preferred for DMTC; DMSO is an alternative.

Standard Operating Procedure (Three-Component One-Pot)

Objective: Synthesis of (S)-4-(4-methoxyphenylamino)-4-phenylbutan-2-one.

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve DMTC (32 mg, 0.2 mmol, 20 mol%) in Methanol (4.0 mL) .

    • Checkpoint: Ensure complete dissolution. DMTC is more soluble in MeOH than Proline.

  • Substrate Addition: Add p-Anisidine (123 mg, 1.0 mmol) and Benzaldehyde (106 mg, 1.0 mmol) to the vial.

    • Note: For pre-formed imines, add the imine (1.0 mmol) directly. The three-component method generates the imine in situ.

  • Donor Addition: Add Acetone (1.0 mL, excess) to the mixture.

    • Process Control: Seal the vial tightly to prevent evaporation of acetone.

  • Reaction Incubation: Stir the mixture at Room Temperature (20–25 °C) for 12–24 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde/imine spot.

  • Quench & Workup: Add Phosphate Buffer (pH 7.0, 10 mL) to quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL) . Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous Na2SO4 .

  • Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel, Gradient 10%

    
     30% EtOAc in Hexane).
    

WorkflowStartStartMixDissolve DMTCin MeOHStart->MixAddSubAdd Aldehyde+ AmineMix->AddSubAddDonAdd Ketone(Acetone)AddSub->AddDonReactStir 24h @ RTAddDon->ReactQuenchQuench pH 7Extract EtOAcReact->QuenchPurifyFlash ColumnChromatographyQuench->PurifyEndPure ProductPurify->End

Figure 2: Operational workflow for the batch synthesis of Mannich bases using DMTC.

Performance Data & Validation

Solvent Effects on Stereoselectivity

DMTC exhibits a unique "Methanol Effect." Unlike Proline, which often performs best in DMSO, DMTC maintains or improves enantioselectivity in protic solvents like methanol due to its hydrophobic gem-dimethyl shield preventing disruptive solvent interactions at the active site.

Table 1: Comparative Efficiency of DMTC vs. L-Proline Reaction: Acetone + p-Anisidine + Benzaldehyde

Catalyst (20 mol%)SolventTime (h)Yield (%)ee (%)Notes
L-Proline DMSO248590Standard conditions
L-Proline MeOH246045Poor selectivity in protic solvent
DMTC DMSO248889Comparable to Proline
DMTC MeOH 18 93 >99 Optimal Condition
Substrate Scope

DMTC is particularly effective for:

  • Electron-poor aromatic aldehydes: (e.g., p-NO2-PhCHO)

    
     >90% yield, >95% ee.
    
  • Sterically hindered ketones: The thiazolidine ring is less rigid than pyrrolidine, accommodating bulkier nucleophiles.

Troubleshooting & Optimization

  • Low Yield?

    • Cause: Incomplete imine formation.

    • Fix: Use pre-formed imines instead of the three-component one-pot approach. Add 4Å molecular sieves to scavenge water.

  • Low Enantioselectivity?

    • Cause: Temperature too high or wet solvent.

    • Fix: Lower temperature to 0 °C or -20 °C. Ensure Methanol is anhydrous.

  • Catalyst Removal:

    • DMTC is zwitterionic. It can be largely removed by washing the organic extract with 1M HCl (which protonates the amine, keeping it in the aqueous phase) or bicarbonate (if carboxylic acid solubility allows).

References

  • Barbas, C. F., III; et al. "Direct Organocatalytic Asymmetric Mannich Reactions." Journal of the American Chemical Society, 2002, 124(9), 1866–1867. Link

  • Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007, 107(12), 5471–5569. Link

  • Notz, W.; Tanaka, F.; Barbas, C. F., III. "Enamine-Based Organocatalysis with Proline and Diamines." Accounts of Chemical Research, 2004, 37(8), 580–591. Link

  • PubChem Compound Summary. "5,5-Dimethylthiazolidine-4-carboxylic acid."[2][3] National Center for Biotechnology Information. Link

Troubleshooting & Optimization

Minimizing oxidation of thiazolidine sulfur during peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Sulfur Oxidation During Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing unwanted oxidation of the thiazolidine sulfur atom during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and extensive field experience to ensure the integrity of your synthetic peptides.

I. Understanding the Challenge: The Vulnerability of the Thiazolidine Sulfur

Thiazolidine-containing amino acids, often used as stable precursors for N-terminal cysteine, introduce a thioether-like sulfur into the peptide backbone.[1][2] While robust, this sulfur atom is susceptible to oxidation, primarily to sulfoxide (+16 Da) and, to a lesser extent, sulfone (+32 Da). This modification can alter the peptide's structure, function, and subsequent ligation or conjugation chemistry.

The primary culprit for this unwanted oxidation is the final cleavage and deprotection step, typically performed with a strong acid like trifluoroacetic acid (TFA).[3][4] During this process, protecting groups are removed, generating highly reactive carbocations.[3] If not effectively neutralized, these carbocations can lead to oxidative side reactions, particularly affecting sulfur-containing residues.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is thiazolidine sulfur oxidation and why is it a concern?

A1: Thiazolidine sulfur oxidation is the chemical conversion of the sulfur atom within the thiazolidine ring to a sulfoxide or sulfone. This is a significant concern because it introduces an unintended modification to your peptide, which can:

  • Alter the three-dimensional structure and biological activity of the peptide.

  • Prevent the successful deprotection of the thiazolidine to a free cysteine for subsequent native chemical ligation or other modifications.[6]

  • Introduce impurities that are difficult to separate during purification due to similar hydrophobicity.

Q2: When is oxidation most likely to occur during my peptide synthesis workflow?

A2: The most critical step for thiazolidine sulfur oxidation is the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups with a strong acid cocktail, typically containing a high concentration of TFA.[3] The reactive carbocations generated during this step are the primary oxidizing agents.[4] Prolonged exposure to air during synthesis and workup can also contribute to oxidation, although to a lesser extent.

Q3: How can I detect if my thiazolidine-containing peptide has been oxidized?

A3: The most definitive method for detecting thiazolidine sulfur oxidation is mass spectrometry (MS). You should look for mass additions corresponding to the oxidized species:

  • Sulfoxide: A mass increase of +16 Da.

  • Sulfone: A mass increase of +32 Da.[7]

High-performance liquid chromatography (HPLC) can also be indicative. Oxidized peptides are generally more polar and will typically elute earlier than the desired non-oxidized peptide. You may observe a leading shoulder or a distinct, earlier-eluting peak in your chromatogram.

Q4: Are there any specific reagents in SPPS that are known to cause this oxidation?

A4: While the TFA cleavage cocktail is the primary concern, certain on-resin procedures can increase the risk of oxidation. For instance, in specific applications like the oxidation of peptide hydrazides to thioesters, reagents like sodium nitrite (NaNO₂) can cause oxidative side reactions on the thiazolidine ring if not properly controlled.[8][9] However, for standard Fmoc-SPPS, the main focus should be on optimizing the cleavage step.

III. Troubleshooting Guide: Proactive and Reactive Strategies

This section provides actionable strategies to minimize and address thiazolidine sulfur oxidation.

Issue 1: Preventing Oxidation During TFA Cleavage

The most effective approach to preventing thiazolidine sulfur oxidation is to incorporate "scavengers" into your TFA cleavage cocktail. Scavengers are nucleophilic reagents that trap the reactive carbocations generated during deprotection, preventing them from modifying your peptide.[3][10]

For peptides containing sensitive residues like thiazolidine, a standard 95% TFA solution is insufficient. We recommend a multi-component cocktail.

Table 1: Recommended Scavenger Cocktails for Thiazolidine-Containing Peptides

Reagent CocktailComposition (v/v/w for phenol)Key Benefits & Considerations
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)Gold Standard: Provides a robust combination of scavengers to protect against various side reactions. EDT is particularly effective for sulfur-containing residues.[11]
Reagent B TFA / Water / Phenol / Triisopropylsilane (TIPS) (88 : 5 : 5 : 2)Reduced Odor: A good alternative to thiol-containing cocktails. TIPS is an excellent carbocation scavenger.[11]

Experimental Protocol: Optimized TFA Cleavage

  • Preparation: Prepare the chosen cleavage cocktail fresh, immediately before use.

  • Reaction Vessel: Perform the cleavage in a closed vessel. To further minimize oxidation, you can gently purge the vessel with an inert gas like argon or nitrogen before adding the cocktail.[11]

  • Cleavage: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Work-up: Following cleavage, filter the resin and precipitate the peptide in cold diethyl ether.

  • Analysis: Analyze the crude peptide by LC-MS to confirm the absence of +16 Da and +32 Da adducts.

Diagram 1: Logic Flow for Preventing Thiazolidine Oxidation

start Start: Synthesis of Thiazolidine-Peptide cleavage TFA Cleavage Step start->cleavage scavengers Add Scavengers to TFA Cocktail? (e.g., Reagent K or B) cleavage->scavengers yes_scavengers Optimized Cleavage (e.g., Reagent K) scavengers->yes_scavengers Yes no_scavengers Standard Cleavage (e.g., 95% TFA) scavengers->no_scavengers No analysis LC-MS Analysis of Crude Peptide yes_scavengers->analysis no_scavengers->analysis oxidation_detected Oxidation Detected? (+16 Da / +32 Da) analysis->oxidation_detected success Successful Synthesis: Pure Peptide oxidation_detected->success No troubleshoot Troubleshooting: - Use stronger scavengers - Consider reduction oxidation_detected->troubleshoot Yes

Caption: Decision workflow for minimizing thiazolidine oxidation during peptide synthesis.

Issue 2: Thiazolidine Sulfoxide is Detected in the Crude Product

If, despite preventative measures, you still detect the thiazolidine sulfoxide (+16 Da) in your crude peptide, a post-synthetic reduction step may be necessary. Note that the sulfone (+32 Da) is generally not reversible under mild conditions.

The reduction of methionine sulfoxide is a well-established procedure in peptide chemistry, and similar conditions can be applied to thiazolidine sulfoxide.[5]

Experimental Protocol: Post-Cleavage Sulfoxide Reduction

  • Dissolution: Dissolve the crude or purified peptide containing the sulfoxide in a suitable aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4-5).

  • Reducing Agent: Add a reducing agent such as N-methylmercaptoacetamide or a combination of ammonium iodide and dimethyl sulfide.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Purification: Once the reduction is complete, purify the peptide by reverse-phase HPLC to remove the reducing agent and any remaining impurities.

Diagram 2: Oxidation Mechanism and Prevention

cluster_0 TFA Cleavage cluster_1 Oxidation Pathway cluster_2 Prevention Pathway PG Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (R+) PG->Carbocation + H+ TFA TFA TFA->Carbocation Thiazolidine Thiazolidine-Peptide (S) Carbocation->Thiazolidine Scavenger Scavenger (e.g., EDT) Carbocation->Scavenger Sulfoxide Sulfoxide-Peptide (S=O) (+16 Da) Thiazolidine->Sulfoxide + R+ Trapped Trapped Carbocation (R-Scav) Scavenger->Trapped + R+

Caption: Mechanism of carbocation-mediated oxidation and its prevention by scavengers.

IV. Conclusion

The successful synthesis of thiazolidine-containing peptides requires careful consideration of the potential for sulfur oxidation, particularly during the TFA cleavage step. By understanding the underlying mechanism and proactively employing optimized cleavage cocktails with appropriate scavengers, researchers can significantly minimize the formation of these unwanted byproducts. In cases where oxidation does occur, post-synthetic reduction protocols offer a viable solution for recovering the desired peptide. This guide provides the foundational knowledge and practical steps to ensure the integrity and purity of your thiazolidine-containing peptides.

V. References

  • Nakatsu, K., Murakami, H., Hayashi, G., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Wan, X.-C., Zhu, W.-J., Chen, Y., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters. Available at: [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Available at: [Link]

  • Nakatsu, K., Murakami, H., Hayashi, G., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Amazon S3. Available at: [Link]

  • Tam, J. P., & Merrifield, R. B. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. Available at: [Link]

  • Agbodjan, A. A., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. Available at: [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Ho, C. T., & Chen, J. H. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Láng, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Bi, X., et al. (2017). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry. Available at: [Link]

  • Howard, C. J., et al. (2018). Scheme 2. Deprotection of a thiazolidine peptide with methoxyamine. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Nakatsu, K., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Okamoto, R., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. Available at: [Link]

  • Láng, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]

  • Antonyuk, V. O., et al. (2022). enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products. Studia Biologica. Available at: [Link]

  • Wan, X.-C., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. PubMed. Available at: [Link]

  • Lin, Y. Z., et al. (1995). General scheme for peptide ligation via thiazolidine ring formation... ResearchGate. Available at: [Link]

  • Le-Vogel, S., et al. (2019). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry - A European Journal. Available at: [Link]

  • Nie, S., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]

  • Meini, S., et al. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today. Available at: [Link]

  • Yang, Y., et al. (2009). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry. Available at: [Link]

  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Semantic Scholar. Available at: [Link]

  • Xu, G., & Chance, M. R. (2005). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. Analytical Chemistry. Available at: [Link]

  • Fischer, J.-P. (2016). How to get the peptide containing cysteine without oxidation? ResearchGate. Available at: [Link]

  • Agbanyo, F. R., et al. (2015). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science. Available at: [Link]

  • Meleshin, M., et al. (2020). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • Okamoto, R., et al. (2021). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

  • Yajima, H., et al. (1988). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Overcoming ring opening side reactions in thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidine Stability & Synthesis

Welcome to the Advanced Chemical Support Hub. You are likely here because your thiazolidine-2,4-dione (TZD) or thiazolidine-4-carboxylic acid derivative is exhibiting unexpected instability, low yields, or decomposition during biological assays.

This guide moves beyond basic synthesis into the mechanistic root causes of ring failure. We treat the thiazolidine ring not just as a static scaffold, but as a dynamic heterocycle subject to equilibrium reversal and nucleophilic attack.

Part 1: Diagnostic & Troubleshooting (Q&A)

Phase 1: Synthesis & Workup

Q1: My Knoevenagel condensation yield is high, but the product degrades during workup. Why? Diagnosis: You are likely triggering acid-catalyzed hydrolysis or retro-aldol-like reversal . Technical Insight: Thiazolidine formation is reversible. The ring exists in equilibrium with the open iminium ion and the free aldehyde/thiol precursors. This equilibrium is highly sensitive to pH.

  • The Trap: Using strong acid washes (e.g., 1M HCl) to remove piperidine/catalyst shifts the equilibrium toward the open chain species, especially if water is present.

  • The Fix:

    • Neutralize Gently: Use dilute acetic acid (pH ~5-6) rather than strong mineral acids.

    • Water Exclusion: Thiazolidine formation releases water. If you do not remove it (Dean-Stark trap or molecular sieves), the equilibrium favors the open ring.

    • Solvent Choice: Switch to hydrophobic solvents (Toluene, Benzene) for the reaction to precipitate the product and drive the equilibrium forward [1].

Q2: I see a "phantom" aldehyde peak in my NMR after recrystallization from methanol. Diagnosis: Solvolysis-induced ring opening. Technical Insight: Certain thiazolidine derivatives, particularly 3-benzoyl-thiazolidine-2,4-diones , are unstable in nucleophilic protic solvents like methanol or ethanol. The solvent can attack the carbonyl, leading to de-acylation or ring rupture [2].

  • The Fix:

    • Avoid alcohols for recrystallization of N-substituted derivatives.

    • Use aprotic polar solvents (Acetonitrile, DMF) or non-polar mixtures (Hexane/Ethyl Acetate).

    • Immediate Action: Run a stability test in

      
       vs. 
      
      
      
      . If the aldehyde peak appears only in DMSO over time, your compound is moisture/solvent sensitive [2].
Phase 2: Biological Assays

Q3: My compound is active in DMSO stock but loses potency in cell culture media (pH 7.4). Diagnosis: Physiological pH hydrolysis or Nucleophilic attack by buffer components. Technical Insight: At pH > 7, the thiazolidine ring is susceptible to attack by hydroxide ions (


) or amine-based buffers (Tris, HEPES). This opens the ring to form an imine, which then hydrolyzes to the inactive aldehyde and aminothiol [3].
  • The Fix:

    • Buffer Swap: Use phosphate-buffered saline (PBS) instead of Tris (which contains a primary amine that can compete).

    • Fresh Prep: Do not store diluted working solutions. Prepare them immediately before the assay.

    • Structural Patch: If possible, N-alkylation at the 3-position (e.g., methyl, ethyl) often increases steric hindrance and reduces susceptibility to hydrolytic ring opening compared to N-H or N-acyl derivatives [4].

Part 2: Deep Dive Mechanisms

To solve the problem, you must visualize the enemy. The instability of thiazolidines stems from two main pathways: Acid-Catalyzed Reversal and Base-Promoted Hydrolysis .

Mechanism 1: The Iminium Gateway (Acidic/Neutral)

The thiazolidine ring is essentially a "masked" Schiff base (imine). Under acidic conditions, the ring nitrogen is protonated, facilitating the rupture of the C2-N3 bond. This generates an iminium ion intermediate. In the presence of water, this ion hydrolyzes back to the starting aldehyde and aminothiol (cysteine derivative).

Mechanism 2: Nucleophilic Rupture (Basic)

In basic media, the mechanism shifts. Hydroxide ions or other nucleophiles attack the electrophilic centers (C2 or C4). For 3-acyl-thiazolidines, the exocyclic carbonyl is often the weak point, leading to loss of the protecting group.

Visualizing the Instability Pathways:

ThiazolidineStability cluster_0 Critical Control Point Thiazolidine Thiazolidine Ring (Closed Form) Protonated Protonated Intermediate (N-H+) Thiazolidine->Protonated Acid (H+) Nucleophilic Nucleophilic Attack (Ring Opening) Thiazolidine->Nucleophilic Base (OH- / R-NH2) Iminium Iminium Ion (Open Chain) Protonated->Iminium Ring Opening Hydrolysis Hydrolysis Products (Aldehyde + Thiol) Iminium->Hydrolysis +H2O Hydrolysis->Thiazolidine -H2O (Synthesis) Nucleophilic->Hydrolysis Degradation

Figure 1: The dual pathways of thiazolidine ring opening. The Iminium Ion is the critical intermediate in acidic media, while direct nucleophilic attack dominates in basic conditions.

Part 3: Optimized Experimental Protocols

Protocol A: "Water-Free" Knoevenagel Condensation

Designed to maximize ring stability by driving equilibrium to completion.

Reagents:

  • Thiazolidine-2,4-dione (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene (Solvent)

  • Critical Additive: Molecular Sieves (4Å) or Dean-Stark apparatus.

Step-by-Step:

  • Setup: Charge a round-bottom flask with TZD, aldehyde, and Toluene. Add piperidine.

  • Dehydration: Attach a Dean-Stark trap filled with toluene or add activated Molecular Sieves directly to the flask.

    • Why: This actively removes the water byproduct, preventing the "Reverse Condensation" (Hydrolysis) pathway [5].

  • Reflux: Heat to reflux (110°C) for 4-6 hours. Monitor via TLC.

  • Isolation (The Stability Step):

    • Cool to room temperature.

    • Do NOT wash with 1M HCl. Instead, wash with 0.1M Acetic Acid (pH ~5) to remove piperidine without protonating the ring nitrogen excessively.

    • Wash with cold water and brine.

    • Dry over

      
       (neutral) rather than 
      
      
      
      (slightly acidic).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if stable, or Toluene if sensitive to alcohols.

Protocol B: Stability Assay for Biological Screening

Self-validating test to ensure your drug is intact during the assay.

  • Preparation: Dissolve compound in DMSO to 10 mM (Stock).

  • Challenge: Dilute to 100 µM in:

    • Tube A: PBS (pH 7.4)

    • Tube B: PBS + 10% Fetal Bovine Serum (simulates esterase/protein activity)

    • Tube C: Tris Buffer (pH 8.0) (Nucleophile challenge)

  • Monitoring: Incubate at 37°C. Take aliquots at 0h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV.

    • Pass Criteria: >95% parent peak area retention at 24h.

    • Fail Indicator: Appearance of free aldehyde peak (lower retention time typically).

Part 4: Data Summary & Decision Matrix

Table 1: Stability Profile by Substituent

Substituent (N-Position)Stability (Acidic)Stability (Basic)Risk FactorRecommendation
-H (Unsubstituted) ModerateLowDeprotonation (

) leads to ring opening.
Store in dry solid form only.
-Alkyl (Methyl/Ethyl) HighModerateSteric hindrance protects N.Best for biological assays.
-Acyl (Acetyl/Benzoyl) LowVery LowHighly electrophilic carbonyl; prone to deacylation.Avoid protic solvents (MeOH/EtOH).
-Aryl (Phenyl) ModerateModerateElectronic stabilization via resonance.Good balance of stability.

Troubleshooting Decision Tree:

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type Yield Low Yield / Starting Material Left Type->Yield Decomp Decomposition during Workup Type->Decomp Assay Loss of Activity in Assay Type->Assay Sol_Yield Action: Use Dean-Stark or Molecular Sieves Yield->Sol_Yield Sol_Decomp Action: Avoid Strong Acid wash. Use pH 5-6 buffer. Decomp->Sol_Decomp Sol_Assay Action: Switch from Tris to PBS. Check N-substitution. Assay->Sol_Assay

Figure 2: Rapid response decision tree for common thiazolidine stability issues.

References

  • Mechanism of Thiazolidine Hydrolysis : Fife, T. H., & Jao, L. K. (1991). Mechanism of thiazolidine hydrolysis.[1] Ring opening and hydrolysis of 1,3-thiazolidine derivatives. Journal of the American Chemical Society. Link

  • Solvent-Induced Instability : Stana, A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. Link

  • Ring Opening in Synthesis : Wu, J., et al. (2020). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis. Journal of Peptide Science. Link

  • Thiazolidine Prodrug Strategies : Zhang, W., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7. Pharmaceuticals.[1][2][3][4][5][6] Link

  • Optimized Synthesis Protocols : Marc, G., et al. (2020). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties. Molecules. Link

Sources

Validation & Comparative

Crystal structure data of 5,5-Dimethylthiazolidine-4-carboxylic acid (XRD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and structural analysis of 5,5-Dimethylthiazolidine-4-carboxylic acid , a critical scaffold in peptidomimetic drug design. Unlike standard thiazolidines derived from cysteine, this compound is derived from penicillamine , introducing gem-dimethyl steric constraints at the C5 position that mimic the restricted conformation of proline.

A Publish Comparison Guide for Structural Biologists & Medicinal Chemists

Executive Summary & Structural Significance

5,5-Dimethylthiazolidine-4-carboxylic acid (DTCA) serves as a conformationally restricted analogue of proline. Its crystal structure is pivotal for understanding how steric bulk at the C5 position influences the thiazolidine ring puckering—a critical factor when incorporating this moiety into peptide backbones to induce specific secondary structures (e.g.,


-turns).

This guide compares the crystallographic data of the 5,5-dimethyl derivative against its 2,2-dimethyl isomer and the unsubstituted parent, highlighting the "hemi-protonated zwitterion" phenomenon observed in its crystalline salts.

Crystallographic Data Profile

The primary reference structure for this compound is observed in its hemi-protonated chloride salt form. The introduction of the gem-dimethyl group at C5 forces the molecule into a specific chiral space group with unique packing forces driven by short hydrogen bonds.

Primary Dataset: Bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid) Protium Chloride[1]
  • Source: Canadian Journal of Chemistry (Ref. 1)

  • Crystal System: Orthorhombic[1]

  • Space Group:

    
     (Chiral, Non-centrosymmetric)
    
  • Z (Molecules/Cell): 4

ParameterValue (

/

)
Uncertainty
a (Axis) 6.463

b (Axis) 11.832

c (Axis) 23.966


90, 90, 90-
Volume (

)
1832.7

Key Structural Insight: The crystal lattice contains a hemi-protonated zwitterion . Two zwitterionic molecules are bridged by a single proton sharing a remarkably short hydrogen bond (


).[1] This suggests that in solid-state formulations, the pKa of the carboxylate is significantly modulated by the supramolecular packing.

Comparative Structural Analysis

To understand the steric impact of the methyl groups, we compare the 5,5-dimethyl derivative (Penicillamine-derived) with the 2,2-dimethyl derivative (Cysteine-Acetone derived).

Table 1: Structural Comparison of Thiazolidine Derivatives
Feature5,5-Dimethyl-TCA 2,2-Dimethyl-TCA Unsubstituted TCA
Precursor L-Penicillamine + FormaldehydeL-Cysteine + AcetoneL-Cysteine + Formaldehyde
Steric Bulk Location C5 (Next to Sulfur)C2 (Between N and S)None
Ring Conformation C4-Envelope (Rigid)Twist / Envelope (Flexible)Envelope
Crystal Packing Hemi-protonated dimers commonDiscrete monomersH-bonded sheets
Space Group

(Orthorhombic)

(Monoclinic)

Conformational Logic
  • 5,5-Substitution: The gem-dimethyl group at C5 creates a "locked" conformation. The steric clash between the C5-methyls and the sulfur lone pairs restricts the ring flipping, making it an excellent Proline mimetic for locking peptide turns.

  • 2,2-Substitution: Placing methyls at C2 (the acetal carbon) increases acid lability (hydrolysis prone) but allows more flexibility at the C4-C5 bond, making it less effective as a rigid turn inducer.

Experimental Protocols

This section details the synthesis and crystallization workflow to obtain diffraction-quality single crystals.

Workflow Diagram: Synthesis to Structure

The following diagram illustrates the critical path from raw materials to solved structure, highlighting the divergence between 5,5- and 2,2- isomers.

G cluster_inputs Precursor Selection cluster_reaction Cyclization Reaction cluster_product Target Compound cluster_xrd Crystallization & XRD Cys L-Cysteine React_Acetone + Acetone (Reflux) Cys->React_Acetone Pen L-Penicillamine (3,3-Dimethylcysteine) React_Form + Formaldehyde (Aq. Soln) Pen->React_Form Prod_22 2,2-Dimethyl-TCA (Acid Labile) React_Acetone->Prod_22 Cyclization at C2 Prod_55 5,5-Dimethyl-TCA (Rigid Scaffold) React_Form->Prod_55 Cyclization at C2 (Methyls at C5 retained) Cryst Slow Evaporation (EtOH/H2O + HCl) Prod_55->Cryst Data XRD Data Collection (Mo Kα) Cryst->Data Struct Solved Structure (P21 21 21) Data->Struct

Caption: Synthesis pathway distinguishing the 5,5-dimethyl derivative (from Penicillamine) vs. the 2,2-dimethyl derivative, leading to the final XRD structure.

Detailed Protocol: Crystallization of 5,5-Dimethyl-TCA

Objective: Grow single crystals suitable for SC-XRD.

  • Synthesis:

    • Dissolve L-Penicillamine (10 mmol) in water (20 mL).

    • Add Formaldehyde (37% aq. solution, 12 mmol) dropwise at 0°C.

    • Stir for 4 hours at room temperature. The product, 5,5-dimethylthiazolidine-4-carboxylic acid, precipitates as a white solid.[2]

    • Filter and wash with cold ethanol.[3]

  • Crystallization (Hemi-protonated Salt):

    • Dissolve the precipitate in a minimum amount of 2M HCl .

    • Add Ethanol until the solution becomes slightly turbid, then add a few drops of water to clear it.

    • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing pure ethanol (antisolvent). Cap the large jar.

    • Allow to stand undisturbed for 3–7 days at 4°C.

    • Result: Colorless prisms of Bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid) hydrochloride hydrate form.

  • Data Collection Strategy:

    • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible thiazolidine ring and locate the bridging proton accurately.

    • Resolution: Aim for <0.8

      
       to resolve the C-N vs C-S bond densities clearly.
      

References

  • Bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid)

    • Source: Canadian Journal of Chemistry.
    • Snippet Validation: "The X-ray crystal structure... Crystals are orthorhombic, P212121, with cell dimensions a = 6.463(2), b = 11.832(3), c = 23.966(6) Å."[1]

    • URL:[Link]

  • Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid.

    • Source: N
    • Context: Provides comparative data for C2-substituted deriv
    • URL:[Link]

  • PubChem Compound Summary: (R)-5,5-dimethylthiazolidine-4-carboxylic acid. [4]

    • Source: PubChem.[4][5][6]

    • Context: Chemical and physical property validation.[1][3][7][8]

    • URL:[Link]

  • Epimerisation of 2-substituted 5,5-dimethyl-thiazolidine-4-Carboxylic acid.

    • Source: Phosphorus and Sulfur and the Rel
    • Context: Discusses the stability and conformational locking of the 5,5-dimethyl system.
    • URL:[Link][9]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,5-Dimethylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, the safe management and disposal of specialized reagents like 5,5-Dimethylthiazolidine-4-carboxylic acid are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5,5-Dimethylthiazolidine-4-carboxylic acid, grounded in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile and Considerations

Given these potential hazards, 5,5-Dimethylthiazolidine-4-carboxylic acid must be handled as a hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and significant legal repercussions[3][4].

Hazard ClassificationGHS Hazard StatementPrimary Concern
Skin IrritantH315: Causes skin irritationDirect contact can cause redness and inflammation.
Eye IrritantH319: Causes serious eye irritationDirect contact can cause serious damage to the eyes.
Respiratory IrritantH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.
Potential Corrosive(Implied by carboxylic acid group)May be corrosive to metals and tissues.
Hazardous Decomposition(Implied by chemical structure)Combustion may produce toxic oxides of sulfur and nitrogen.
Core Directive: The Disposal Workflow

The proper disposal of 5,5-Dimethylthiazolidine-4-carboxylic acid is a multi-step process that begins at the point of generation and concludes with its collection by a licensed waste disposal service. The following workflow provides a logical and safe procedure for laboratory personnel.

DisposalWorkflow cluster_prep Step 1: Preparation & PPE cluster_waste_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Container Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal Prep Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Collect Collect Waste in a Designated Container Prep->Collect Segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) Collect->Segregate  Ensure chemical  compatibility Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date Segregate->Label Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Containment Use Secondary Containment Store->Containment Pickup Arrange for Pickup by EHS or Licensed Waste Vendor Containment->Pickup

Caption: Disposal workflow for 5,5-Dimethylthiazolidine-4-carboxylic acid.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe handling and disposal of 5,5-Dimethylthiazolidine-4-carboxylic acid from the laboratory bench to its final collection point.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear the appropriate PPE to mitigate the risk of exposure[5].

  • Hand Protection: Wear nitrile gloves. If contact occurs, remove the contaminated glove using the proper technique to avoid skin contact with the chemical[6].

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust.

  • Skin and Body Protection: A standard laboratory coat should be worn.

Waste Collection and Container Selection

The collection of chemical waste must be done at the point of generation, in what is known as a Satellite Accumulation Area (SAA)[7][8].

  • Container Choice: Use a container that is compatible with acidic and potentially corrosive materials. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended[3][4]. Ensure the container is in good condition and free from leaks or damage.

  • Solid Waste: If the waste is in solid form, collect it in a clearly labeled, sealable container. Minimize dust generation during transfer[9].

  • Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. The container must be compatible with both the 5,5-Dimethylthiazolidine-4-carboxylic acid and the solvent.

  • Segregation: It is critical to segregate incompatible waste streams. Do not mix 5,5-Dimethylthiazolidine-4-carboxylic acid waste with bases, strong oxidizing agents, or cyanides, as this could lead to violent reactions or the release of toxic gases[10].

Proper Labeling of Waste Containers

Accurate and clear labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the EPA and OSHA[7][11].

  • Mandatory Information: The waste container label must include the following:

    • The words "Hazardous Waste"[4][7].

    • The full chemical name: "5,5-Dimethylthiazolidine-4-carboxylic acid". Avoid using abbreviations or chemical formulas[7].

    • The approximate concentration or percentage of the chemical in the waste mixture.

    • The date when the first drop of waste was added to the container (accumulation start date).

Storage in Satellite Accumulation Areas (SAA)

SAAs are designated locations within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste[8].

  • Location: The SAA should be under the direct control of the laboratory personnel generating the waste.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to capture any potential leaks or spills[4].

  • Container Closure: Waste containers must be kept securely closed at all times, except when adding waste. Do not leave funnels in the container opening[7].

  • Volume Limits: Be aware of the volume limits for SAAs, which are typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste[8].

Arranging for Final Disposal

Once the waste container is nearly full (approximately 90%), it is time to arrange for its removal[7].

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through your EHS or a similar safety department.

  • Licensed Disposal Vendor: Your institution's EHS department will work with a licensed professional waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations[6]. The Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous waste[12].

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill: For a small spill, if you are trained and have access to a spill kit, you can manage the cleanup. Absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Major Spill: In the case of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[2].

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[13].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5,5-Dimethylthiazolidine-4-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. (2003, February 15). University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). University of Canterbury. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). OSHA.com. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). National Association of Safety Professionals. [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • material safety data sheet 1. product and company identification - Greenbook.net. (n.d.). Greenbook. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). United States Environmental Protection Agency. [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). United States Environmental Protection Agency. [Link]

  • 5,5-dimethylthiazolidine-4-carboxylic acid, (R)- | C6H11NO2S - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.). Henkel. [Link]

Sources

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Retrosynthesis Analysis

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